1-(5-Fluoro-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(5-Fluoro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-mercaptobenzaldehyde and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as acids or bases may be used to promote the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Fluoro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The fluorine atom and mercapto group can participate in substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-(5-Fluoro-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The compound’s fluorine atom and mercapto group play crucial roles in its activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with target proteins, leading to the inhibition of their function. These interactions disrupt key biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-(5-Fluoro-2-mercaptophenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(5-Fluoro-2-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group. The difference in structure can lead to variations in reactivity and biological activity.
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one:
1-(5-Fluoro-2-aminophenyl)propan-1-one: The amino group introduces different reactivity patterns and biological interactions compared to the mercapto group.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(5-fluoro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
XNPZFCHXJDWPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)S |
Origin of Product |
United States |
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